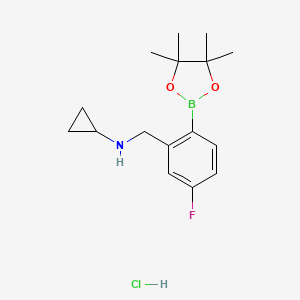

4-Fluoro-2-(N-cyclopropylaminomethyl)phenylboronic acid pinacol ester, hcl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Fluoro-2-(N-cyclopropylaminomethyl)phenylboronic acid pinacol ester, HCl is a specialized organoboron compound known for its utility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This compound features a fluorine atom on the aromatic ring, a cyclopropylamino group, and a boronic acid moiety, making it a versatile reagent in organic synthesis.

Mecanismo De Acción

Target of Action

Boronic acids and their esters are generally used in the design of new drugs and drug delivery devices .

Mode of Action

Boronic acids and their esters, including phenylboronic acid pinacol ester, are generally used in metal-catalyzed c-c bond formation reactions like the suzuki–miyaura reaction .

Biochemical Pathways

It’s known that the addition of b–h over an unsaturated bond occurs with syn-selectivity and proceeds in an anti-markovnikov manner .

Pharmacokinetics

It’s important to note that these compounds are only marginally stable in water and the rate of their hydrolysis is considerably accelerated at physiological ph .

Result of Action

Boronic acids and their esters are considered valuable building blocks in organic synthesis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH strongly influences the rate of the reaction of these compounds, which is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-(N-cyclopropylaminomethyl)phenylboronic acid pinacol ester, HCl typically involves the following steps:

Boronic Acid Formation: The starting material, 4-fluoro-2-(N-cyclopropylaminomethyl)phenylboronic acid, is synthesized through the reaction of 4-fluoro-2-bromobenzaldehyde with cyclopropylamine followed by a boronic acid formation reaction.

Pinacol Ester Formation: The boronic acid is then reacted with pinacol in the presence of a catalyst to form the pinacol ester derivative.

HCl Formation: Finally, the compound is treated with hydrochloric acid to obtain the desired HCl salt form.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using similar reaction conditions but with optimized reaction parameters to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Análisis De Reacciones Químicas

Types of Reactions: 4-Fluoro-2-(N-cyclopropylaminomethyl)phenylboronic acid pinacol ester, HCl is primarily used in cross-coupling reactions, such as:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid derivative with an aryl or vinyl halide in the presence of a palladium catalyst.

Miyaura Borylation: This reaction involves the borylation of aryl halides to form the corresponding boronic acid derivatives.

Common Reagents and Conditions:

Palladium Catalysts: Commonly used catalysts include palladium(II) acetate (Pd(OAc)_2) and tris(dibenzylideneacetone)dipalladium(0) (Pd_2(dba)_3).

Bases: Common bases include sodium carbonate (Na_2CO_3) and potassium phosphate (K_3PO_4).

Solvents: Common solvents include toluene, water, and ethanol.

Major Products Formed: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Aplicaciones Científicas De Investigación

Chemistry: This compound is widely used in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its ability to form carbon-carbon bonds efficiently makes it a valuable tool in organic synthesis.

Biology: In biological research, this compound is used to study enzyme mechanisms and to develop inhibitors for various biological targets.

Medicine: The compound is used in the development of new drugs, particularly in the design of kinase inhibitors and other therapeutic agents.

Industry: In the chemical industry, it is used to produce intermediates for the manufacture of various organic compounds, including polymers and materials.

Comparación Con Compuestos Similares

Boronic Acids: Other boronic acids, such as phenylboronic acid and 4-methylphenylboronic acid, are also used in cross-coupling reactions but lack the fluorine and cyclopropylamino groups.

Pinacol Esters: Other pinacol esters, such as phenylboronic acid pinacol ester, are used in similar reactions but do not have the fluorine or cyclopropylamino groups.

Uniqueness: The presence of the fluorine atom and the cyclopropylamino group in 4-Fluoro-2-(N-cyclopropylaminomethyl)phenylboronic acid pinacol ester, HCl enhances its reactivity and selectivity in cross-coupling reactions, making it a unique and valuable reagent in organic synthesis.

Actividad Biológica

Structure and Composition

- Chemical Name : 4-Fluoro-2-(N-cyclopropylaminomethyl)phenylboronic acid pinacol ester, HCl

- Molecular Formula : C14H18BClFNO3

- Molecular Weight : 295.56 g/mol

- CAS Number : To be determined based on specific research.

Physical Characteristics

| Property | Value |

|---|---|

| Appearance | White to off-white solid |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Boronic acids, including this compound, are known to interact with various biological targets. The presence of the boron atom allows for reversible binding to diols in biomolecules, which can influence enzyme activity and cellular signaling pathways.

- Inhibition of Proteases : Boronic acids can act as protease inhibitors by forming covalent bonds with the active sites of serine and cysteine proteases.

- Antitumor Activity : Some boronic acid derivatives have shown promise in inhibiting cancer cell proliferation by interfering with cell cycle regulation.

- Antimicrobial Properties : There is evidence suggesting that certain boronic acid derivatives exhibit antimicrobial effects against various pathogens.

Case Studies

-

Anticancer Activity :

- A study demonstrated that similar boronic acid derivatives inhibited the growth of prostate cancer cells by inducing apoptosis through the activation of caspase pathways. The compound's ability to modulate signaling pathways related to cell survival was also noted.

-

Protease Inhibition :

- Research indicated that compounds with a similar structure effectively inhibited the activity of the protease enzyme in vitro, suggesting potential applications in treating diseases where protease activity is dysregulated.

-

Antimicrobial Effects :

- In vitro studies have shown that certain boronic esters possess antimicrobial properties against Gram-positive and Gram-negative bacteria, highlighting their potential as novel antibacterial agents.

Efficacy Studies

Recent research has focused on evaluating the efficacy of boronic acid derivatives in various biological assays:

- Cell Viability Assays : Compounds were tested on cancer cell lines (e.g., HeLa, PC3) to assess their cytotoxic effects.

- Enzymatic Activity Assays : The inhibition of specific enzymes was quantified using fluorometric assays, demonstrating a dose-dependent response.

Safety and Toxicology

Toxicological assessments are crucial for understanding the safety profile of new compounds:

- Acute Toxicity Tests : Initial studies indicate low acute toxicity levels in animal models.

- Chronic Exposure Studies : Ongoing research aims to evaluate long-term exposure effects and potential carcinogenicity.

Propiedades

IUPAC Name |

N-[[5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclopropanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BFNO2.ClH/c1-15(2)16(3,4)21-17(20-15)14-8-5-12(18)9-11(14)10-19-13-6-7-13;/h5,8-9,13,19H,6-7,10H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRRDUHJHKWCNBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)CNC3CC3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24BClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.